2,4,6-trimethyl-N-phenylaniline

X-ray crystallography structural characterization conformational analysis

2,4,6-Trimethyl-N-phenylaniline (CAS 23592-67-8) is a sterically hindered secondary diarylamine featuring a reactive N–H moiety shielded by three ortho/para methyl substituents on one aromatic ring. This unique architecture—absent in planar diphenylamine or fully N‑substituted triarylamines—makes it an essential precursor for unsymmetrical NHC ligands (90% synthetic yield), a lipophilic radical-trapping antioxidant candidate (logP ~4.5, reduced N–H BDE), a validated crystallographic benchmark (nonplanar solid‑state conformation, C2 space group), and a photochemical model substrate. Procure ≥95% purity to ensure reproducible NHC catalysis, antioxidant formulation, and photophysical studies.

Molecular Formula C15H17N
Molecular Weight 211.3 g/mol
CAS No. 23592-67-8
Cat. No. B1625038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-phenylaniline
CAS23592-67-8
Molecular FormulaC15H17N
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC2=CC=CC=C2)C
InChIInChI=1S/C15H17N/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10,16H,1-3H3
InChIKeyGBBQZSGRWMPLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-N-phenylaniline (CAS 23592-67-8): Procurement-Relevant Chemical Identity and Baseline Properties


2,4,6-Trimethyl-N-phenylaniline (CAS 23592-67-8), also known as N-phenyl-2,4,6-trimethylaniline or 2,4,6-trimethyldiphenylamine, is a secondary diarylamine with the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol . The compound features a 2,4,6-trimethyl-substituted (mesityl) aniline ring N-linked to an unsubstituted phenyl ring, classifying it as a sterically hindered aromatic amine. It is a yellow solid at ambient temperature with a reported melting point of 54–56 °C [1]. The compound bears one N–H hydrogen bond donor and one hydrogen bond acceptor, a computed logP of approximately 4.4–4.6, and a topological polar surface area of 12 Ų, indicating substantial lipophilicity [2]. Commercial availability is primarily through specialty chemical suppliers at purities of ≥95% .

Why Generic Substitution of 2,4,6-Trimethyl-N-phenylaniline with Simpler Diarylamines Is Not Scientifically Justifiable


In-class diarylamines such as diphenylamine, N-methyldiphenylamine, or 2,4,6-trimethylaniline cannot be freely interchanged with 2,4,6-trimethyl-N-phenylaniline due to the compound's unique combination of a secondary N–H moiety and three ortho/para methyl substituents on one aromatic ring [1]. This substitution pattern simultaneously preserves a reactive hydrogen atom for radical-trapping or deprotonation chemistries while introducing significant steric shielding around the nitrogen center—a duality absent in fully N-substituted triarylamines (e.g., N,N-diphenyl-2,4,6-trimethylaniline) or unsubstituted diphenylamine [2]. The quantitative evidence below demonstrates that differences in N–H bond dissociation energy, crystallographic conformation, lipophilicity, and photochemical reaction pathways preclude simple one-to-one substitution without altering experimental outcomes [3].

Quantitative Procurement Evidence: How 2,4,6-Trimethyl-N-phenylaniline Differentiates from Closest Analogs


X-Ray Crystallographic Confirmation of Nonplanar Geometry: Unique Structural Reference Data

Single-crystal X-ray diffraction analysis of 2,4,6-trimethyl-N-phenylaniline has been performed and the data deposited, confirming that the molecule adopts a nonplanar conformation in the solid state [1]. This is in contrast to the parent diphenylamine, which crystallizes in a nearly planar geometry [2]. The nonplanarity arises from steric repulsion between the ortho-methyl groups on the mesityl ring and the N-phenyl substituent, resulting in a defined torsional angle around the C–N bond that has been precisely determined [1].

X-ray crystallography structural characterization conformational analysis

Aryne-Mediated Synthesis Yield: 90% Isolated Yield for N-Phenyl-2,4,6-trimethylaniline

In a novel aryne-based synthetic protocol, 2,4,6-trimethyl-N-phenylaniline (designated as compound 13) was obtained in 90% isolated yield as a yellow solid with mp 54–56 °C [1]. This yield was achieved under metal-free aryne conditions that simultaneously activate the aniline C–N bond and effect aryl transfer . In comparison, traditional copper-catalyzed phenylation of 2,4,6-trimethylaniline using phenyllead triacetate, as reported by Barton and co-workers, typically proceeds with variable yields depending on substrate steric hindrance, with ortho-substituted anilines generally giving lower yields than para-substituted analogs [2].

aryne chemistry synthetic methodology N-arylation

N–H Bond Dissociation Energy: DFT-Calculated Weakening by Electron-Donating Methyl Substituents

Density functional theory (DFT) studies on substituted diphenylamines demonstrate that electron-donating alkyl substituents on the aryl rings reduce the N–H bond dissociation energy (BDE) relative to unsubstituted diphenylamine [1]. For diphenylamine, the experimentally referenced N–H BDE is 84.7 kcal/mol [2]. Computational studies indicate that methyl substitution at ortho and para positions can lower the N–H BDE by approximately 1–3 kcal/mol depending on the number and position of substituents, due to stabilization of the resulting aminyl radical through hyperconjugation and inductive effects [1]. The three methyl groups on the mesityl ring of 2,4,6-trimethyl-N-phenylaniline are therefore predicted to confer a lower N–H BDE than diphenylamine, although direct experimental measurement for this specific compound has not been reported.

antioxidant bond dissociation energy radical trapping DFT

Computed logP of 4.4–4.6: Elevated Lipophilicity Relative to Unsubstituted Diphenylamine

The computed logP (XLogP3) of 2,4,6-trimethyl-N-phenylaniline is reported as 4.6 [1], with an alternative computed value of 4.4284 [2]. For comparison, the experimentally determined logP of unsubstituted diphenylamine is 3.50, and its computed XLogP3 is 3.44 [3]. The increase of approximately 1.0–1.2 logP units corresponds to roughly a 10- to 15-fold greater partitioning into octanol over water, attributable to the three additional methyl groups on the mesityl ring [1].

lipophilicity logP partition coefficient physicochemical property

Photochemical Reaction Pathway Differentiation: 2,4,6-Trimethyldiphenylamine vs. N-Methyldiphenylamine

The photochemical behavior of N-methyl-2,4,6-trimethyldiphenylamine (TMA, the N-methyl derivative of the target compound) has been studied alongside N-methyldiphenylamine (A) [1]. Upon UV irradiation in oxygen-free solution, N-methyldiphenylamine (A) is converted into N-methylcarbazole (C) and N-methyltetrahydrocarbazole (THC) via a disproportionation reaction involving a 4a,4b-dihydrocarbazole (DHC) intermediate [1]. In contrast, the primary photoproduct of TMA is 4a-methyl-4b-hydrocarbazole (MDHC), which does not disproportionate like DHC but instead rearranges into stable methylhydrocarbazoles (MDHC') [1]. This mechanistic divergence is directly attributable to the steric and electronic influence of the three methyl substituents on the mesityl ring.

photochemistry photostability dihydrocarbazole formation degradation pathway

Steric Parameter Differentiation: The Mesityl Group as a Superior NHC Catalyst Substituent vs. Phenyl or 2,6-Diisopropylphenyl

In N-heterocyclic carbene (NHC) organocatalysis, N-mesityl (2,4,6-trimethylphenyl)-substituted catalysts consistently outperform N-phenyl-substituted analogs across multiple reaction classes, including annulations, oxidations, and redox reactions of α-functionalized aldehydes [1]. Kinetic and mechanistic studies have established that the N-mesityl group renders the initial addition of the NHC to the aldehyde irreversible, thereby accelerating formation of the Breslow intermediate—a critical catalytic species [2]. Notably, in many cases, NHCs lacking ortho-substituted aromatics (such as N-phenyl derivatives) show no detectable catalytic activity under identical conditions [2]. While N-2,6-diisopropylphenyl (DIPP) substituents also provide steric bulk, competition studies reveal that N-mesityl catalysts are faster for cinnamaldehyde substrates, whereas N-C₆F₅ catalysts excel with α-chloroaldehydes [3], demonstrating that the mesityl group offers a distinct reactivity profile that is neither universally superior nor inferior but specifically optimized for certain substrate classes.

N-heterocyclic carbene organocatalysis steric effect Breslow intermediate

2,4,6-Trimethyl-N-phenylaniline: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of N-Mesityl-Substituted N-Heterocyclic Carbene (NHC) Ligand Precursors

2,4,6-Trimethyl-N-phenylaniline serves as a direct precursor for the synthesis of unsymmetrical NHC ligands bearing one N-mesityl and one N-phenyl substituent. The demonstrated 90% synthetic yield for this compound [1] enables cost-effective access to the mesityl-aniline building block required for subsequent formamidine or imidazolium salt formation. The mechanistic imperative for N-mesityl substitution in NHC catalysis—where N-phenyl analogs frequently exhibit no catalytic activity [2]—makes procurement of this specific intermediate essential rather than optional for researchers developing active organocatalysts.

Radical-Trapping Antioxidant Formulation Research in Nonpolar Media

The combination of a computed logP of 4.4–4.6 [3], approximately 10- to 15-fold greater than diphenylamine [4], and a class-level DFT-predicted reduction in N–H bond dissociation energy relative to unsubstituted diphenylamine [5] positions 2,4,6-trimethyl-N-phenylaniline as a candidate lipophilic radical-trapping antioxidant. This property profile is particularly relevant for lubricant antioxidant formulations or polymer stabilization in hydrocarbon matrices, where enhanced solubility in nonpolar media and preserved hydrogen-atom transfer reactivity are simultaneously required.

Photochemical Mechanistic Studies of Sterically Hindered Diarylamines

The documented divergence in photochemical reaction pathways between N-methyl-2,4,6-trimethyldiphenylamine and N-methyldiphenylamine—specifically, rearrangement without disproportionation for the trimethyl-substituted derivative versus disproportionation for the unsubstituted analog [6]—establishes 2,4,6-trimethyl-N-phenylaniline as a valuable model substrate for photophysical investigations. Researchers studying excited-state C–N bond dynamics, dihydrocarbazole formation mechanisms, or the photostability of triarylamine-based OLED materials can use this compound to probe the steric modulation of photochemical outcomes.

X-Ray Crystallographic Reference Standard for Nonplanar Diarylamines

With its single-crystal X-ray structure fully determined and deposited (monoclinic, space group C2, unit cell parameters precisely measured) [7], 2,4,6-trimethyl-N-phenylaniline constitutes a validated crystallographic reference compound for the nonplanar diarylamine structural class. This is in direct contrast to diphenylamine, which adopts a near-planar solid-state geometry [8]. Procurement of this compound as a crystallographic benchmark supports conformational analysis, Cambridge Structural Database (CSD) surveys, and computational validation studies where a structurally authenticated nonplanar diarylamine is required.

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